molecular formula C6H12ClNO2 B1392970 (4S)-4-METHYL-L-PROLINE HCL CAS No. 201481-62-1

(4S)-4-METHYL-L-PROLINE HCL

Cat. No.: B1392970
CAS No.: 201481-62-1
M. Wt: 165.62 g/mol
InChI Key: VLDINRBTKBFNDD-FHAQVOQBSA-N
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Description

(2S,4S)-4-Methyl-pyrrolidine-2-carboxylic acid is a chiral amino acid derivative It is a structural analog of proline, featuring a pyrrolidine ring with a methyl group at the 4-position and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-4-Methyl-pyrrolidine-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available starting materials such as L-proline or its derivatives.

    Chiral Resolution: The resulting mixture of diastereomers can be separated using chiral chromatography or crystallization techniques to obtain the desired (2S,4S) isomer.

Industrial Production Methods

Industrial production of (2S,4S)-4-Methyl-pyrrolidine-2-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated chromatography systems can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-4-Methyl-pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or amine.

    Substitution: The methyl group at the 4-position can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

(2S,4S)-4-Methyl-pyrrolidine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound can be incorporated into peptides and proteins to study their structure and function.

    Industry: The compound can be used in the production of fine chemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    Proline: A naturally occurring amino acid with a similar pyrrolidine ring structure but without the methyl group at the 4-position.

    (2S,4R)-4-Methyl-pyrrolidine-2-carboxylic acid: A diastereomer of the compound with different stereochemistry at the 4-position.

    4-Hydroxyproline: Another proline analog with a hydroxyl group at the 4-position instead of a methyl group.

Uniqueness

(2S,4S)-4-Methyl-pyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry, which can impart distinct biological and chemical properties. Its chiral nature makes it valuable in asymmetric synthesis and drug design, where the configuration of the molecule can significantly impact its activity and selectivity.

Properties

IUPAC Name

(2S,4S)-4-methylpyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-4-2-5(6(8)9)7-3-4;/h4-5,7H,2-3H2,1H3,(H,8,9);1H/t4-,5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLDINRBTKBFNDD-FHAQVOQBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NC1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H](NC1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201481-62-1
Record name (2S,4S)-4-Methyl-pyrrolidine-2-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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